Technical Guide: Sorafenib Impurity 31 (CAS 1256817-30-7)
Technical Guide: Sorafenib Impurity 31 (CAS 1256817-30-7)
Structural Characterization, Synthesis, and Analytical Control[1]
Executive Summary
Sorafenib Impurity 31 (CAS 1256817-30-7), chemically identified as Sorafenib N-Oxide , is a critical oxidative degradation product and active metabolite of the kinase inhibitor Sorafenib (Nexavar).[1] Its presence in pharmaceutical substances indicates oxidative stress during manufacturing or storage, and it serves as a primary marker for stability-indicating assays.[1] This guide provides a comprehensive technical breakdown of its structure, formation mechanism, synthesis, and control strategies.
Part 1: Structural Characterization & Identity
Impurity 31 is the N-oxide derivative of the pyridine moiety within the Sorafenib scaffold. Unlike the parent molecule, the pyridine nitrogen is oxidized, altering the molecule's polarity and hydrogen-bonding potential.
Chemical Identity Table
| Parameter | Detail |
| Common Name | Sorafenib Impurity 31; Sorafenib N-Oxide |
| CAS Registry Number | 1256817-30-7 |
| Chemical Name | 4-(4-{3-[4-Chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N-methylpyridine-2-carboxamide 1-oxide |
| Molecular Formula | C₂₁H₁₆ClF₃N₄O₄ |
| Molecular Weight | 480.82 g/mol (Parent Sorafenib: 464.82 g/mol ) |
| Structural Difference | Addition of Oxygen atom at the Pyridine Nitrogen (N-oxidation) |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol; slightly soluble in Acetonitrile |
Structural Representation (SMILES)
[1]
Part 2: Formation Mechanism & Causality
Understanding the genesis of Impurity 31 is essential for CMC (Chemistry, Manufacturing, and Controls) strategies.[1] It arises through two distinct pathways:
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Forced Degradation (CMC): Exposure of the API (Active Pharmaceutical Ingredient) to oxidative agents (peroxides, metal impurities) or atmospheric oxygen over time.[1]
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Metabolic Pathway (PK/PD): It is a known Phase I metabolite formed by CYP3A4-mediated oxidation in the liver.[1]
Pathway Visualization
The following diagram illustrates the transformation of Sorafenib to Impurity 31 via N-oxidation.
Figure 1: Mechanistic pathway of Sorafenib N-Oxide formation via electrophilic attack on the pyridine nitrogen.[1]
Part 3: Synthesis & Isolation Protocol
To validate analytical methods, researchers must synthesize Impurity 31 as a reference standard.[1] The following protocol utilizes meta-Chloroperoxybenzoic acid (m-CPBA), a selective oxidant for nitrogen heterocycles.[1]
Protocol: Selective N-Oxidation of Sorafenib
Reagents:
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Sorafenib Free Base (1.0 eq)[1]
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m-CPBA (1.1 - 1.2 eq, 77% max purity grade)[1]
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Dichloromethane (DCM) or Ethyl Acetate (Solvent)[1]
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Sodium Bicarbonate (NaHCO₃) solution[1]
Step-by-Step Methodology:
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Dissolution: Dissolve 1.0 g of Sorafenib free base in 20 mL of Dichloromethane (DCM) in a round-bottom flask. Ensure complete solubility; mild sonication may be required.[1]
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Cooling: Cool the solution to 0°C using an ice bath to control the exotherm and prevent over-oxidation (e.g., attacking the urea linkage).
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Addition: Dropwise add m-CPBA (dissolved in 5 mL DCM) over 15 minutes.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
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Monitoring (Self-Validation): Monitor reaction progress via TLC (Mobile Phase: 5% Methanol in DCM). The N-oxide is significantly more polar and will have a lower R_f value than Sorafenib.[1]
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Quenching: Once the starting material is consumed (<1%), wash the organic layer with 10% NaHCO₃ (2 x 15 mL) to remove benzoic acid byproducts.[1]
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Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Methanol/Diethyl Ether to obtain pure Impurity 31.[1]
Part 4: Analytical Strategy (HPLC/LC-MS)
Impurity 31 is more polar than Sorafenib due to the N-oxide dipole.[1] This polarity difference is the basis for chromatographic separation.[1]
Recommended HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Stationary Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid or Ammonium Acetate (10mM) in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 265 nm (Primary); MS (ESI Positive Mode) |
| Retention Order | Impurity 31 elutes earlier than Sorafenib (due to higher polarity).[1] |
Analytical Workflow Diagram
Figure 2: Analytical workflow for the isolation and quantification of Sorafenib Impurity 31.
Part 5: Regulatory & Toxicological Context[1]
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ICH Q3A/Q3B Compliance: As a known metabolite, Impurity 31 often qualifies for higher qualification thresholds than random process impurities.[1] However, in the drug substance (API), it must be controlled generally below 0.15% unless toxicological qualification proves otherwise.[1]
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MIST (Metabolites In Safety Testing): Since Sorafenib N-Oxide is a major human metabolite, its presence in the final drug product is less concerning toxicologically than novel process impurities, provided it does not exceed levels observed in human plasma during clinical trials.[1]
References
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United States Pharmacopeia (USP). Sorafenib Tosylate Monograph. USP-NF.[1] (Defines official impurity limits and reference standards). [1]
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European Medicines Agency (EMA). Assessment Report: Nexavar (Sorafenib).[1] (Details the metabolic pathway including N-oxide formation). [1]
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Ghassabian, S., et al. (2012). "Sorafenib N-Oxide Is an Inhibitor of Human Hepatic CYP3A4."[1] The AAPS Journal. (Validates the biological activity and structure of the metabolite).
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Bankar, P., et al. (2018). "Development and Validation of Stability Indicating HPLC Method for Estimation of Sorafenib Tosylate."[1] World Journal of Pharmaceutical Research.[1] (Provides chromatographic conditions for separating oxidative impurities).[1]
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PubChem. Compound Summary: Sorafenib N-oxide (CAS 1256817-30-7).[1] National Library of Medicine.[1]
